Dihydromonacolin L

Overview

Description

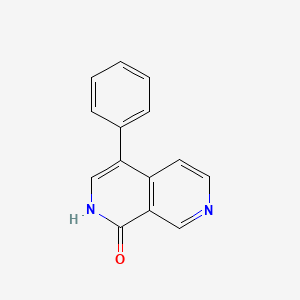

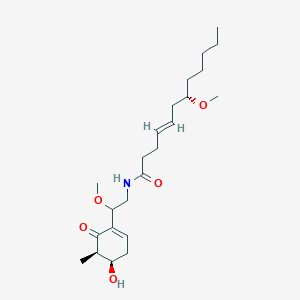

Dihydromonacolin L is a chemical compound with the molecular formula C19H30O3 . It has an average mass of 306.440 Da and a monoisotopic mass of 306.219482 Da . It is also known by its IUPAC name (4R,6R)-6-{2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}-4-hydroxyoxan-2-one .

Synthesis Analysis

This compound is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . The synthesis process comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The molecular structure of this compound is complex, with 7 of 7 defined stereocentres . More detailed structural analysis may require advanced techniques such as cryo-EM .Chemical Reactions Analysis

This compound is involved in the biosynthesis of lovastatin, a cholesterol-lowering drug . The elongation step of this process comprises the loading of malonyl-CoA extenders into MAT and their loading into KS by ACP until an 18-carbon polyketide (this compound acid) is formed .Scientific Research Applications

Cholesterol Biosynthesis Inhibition

Dihydromonacolin L, along with monacolin X, has been identified as a potent inhibitor of cholesterol biosynthesis. These compounds, structurally related to monacolin K, were isolated from cultures of a Monascus ruber mutant. They have been shown to inhibit hydroxymethylglutaryl-CoA reductase and sterol biosynthesis in vitro, suggesting their potential application in managing cholesterol levels (Endo et al., 1985).

Role in Polyketide Synthase Activity

This compound plays a crucial role in the biosynthesis of lovastatin, a widely known cholesterol-lowering compound. The lovastatin biosynthesis cluster involves a process where this compound is critical for the correct processing of the growing polyketide chain. This understanding contributes significantly to biotechnological approaches for optimizing lovastatin production (Kennedy et al., 1999).

Biosynthesis and Derivatives

Further research into the biosynthesis of this compound has led to the discovery of 3 alpha-hydroxy-3,5-dihydromonacolin L acid, a new compound related to monacolin K. This finding has expanded the understanding of the biosynthetic pathways and potential derivatives of this compound, which could have various applications in pharmaceuticals and biotechnology (Nakamura et al., 1990).

Cytotoxic Activity

Studies on red yeast rice, a traditional Chinese medicine and food, have revealed the presence of this compound among other monacolins. Some of these compounds, including this compound, have been evaluated for their cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Zhang et al., 2016).

Enzymatic Assay and Synthesis

Research involving the enzymatic assay of lovastatin nonaketide synthase, which produces this compound, has led to the synthesis of conjugated pyrones. These syntheses provide material for assessing the activity of key enzymes in the biosynthesis of lovastatin and its precursors, thereby aiding in the development of more efficient production methods (Burr et al., 2007).

Mechanism of Action

Future Directions

The detailed architectural model of the LovB-LovC complex, which is involved in the synthesis of Dihydromonacolin L, provides structural insights that may enable the re-engineering of the megasynthase for the generation of new statins . This could open up new avenues for the development of cholesterol-lowering drugs .

properties

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNDLYBQPUJADV-VCWNUMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86827-77-2 | |

| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1248829.png)